
2-(2-Chlorophenyl)-2-pyrrolidinylethylamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)-2-pyrrolidinylethylamine dihydrochloride (2C-P) is a synthetic stimulant drug of the phenethylamine and pyrrolidine chemical classes. It is known to have stimulant, psychedelic, and entactogenic effects, and is a common research chemical used in laboratory experiments. 2C-P is a derivative of 2,5-dimethoxy-4-chlorophenethylamine (2C-C). It is structurally related to other popular research chemicals such as 2C-B, 2C-D, and 2C-E.
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorophenyl)-2-pyrrolidinylethylamine dihydrochloride has been used in a variety of scientific research applications, including studies of its effects on the central nervous system, its pharmacological properties, and its potential therapeutic uses. It has also been used to study the effects of psychedelics on behavior and cognition, and to investigate the mechanisms of action of other psychoactive drugs.
Wirkmechanismus
The exact mechanism of action of 2-(2-Chlorophenyl)-2-pyrrolidinylethylamine dihydrochloride is not fully understood. It is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which means that it increases the levels of these neurotransmitters in the brain. It is also thought to act as an agonist of the 5-HT2A receptor, which is involved in the regulation of mood and cognition.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to increase levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to feelings of euphoria and increased alertness. It can also cause increases in heart rate and blood pressure, as well as pupil dilation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Chlorophenyl)-2-pyrrolidinylethylamine dihydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for long-term storage. It is also relatively safe to handle and is not known to be toxic in high doses. However, it is important to note that this compound can still cause adverse effects at high doses and should be used with caution.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-Chlorophenyl)-2-pyrrolidinylethylamine dihydrochloride. These include further investigation into its mechanism of action, its potential therapeutic uses, and its interactions with other drugs. Additionally, further research could be done to explore the effects of long-term use of this compound, as well as its potential for abuse and addiction. Finally, further research could be done to explore the potential for this compound to be used in combination with other drugs to produce novel psychoactive effects.
Synthesemethoden
2-(2-Chlorophenyl)-2-pyrrolidinylethylamine dihydrochloride is typically synthesized using the Leuckart reaction, which involves the reaction of 2,5-dimethoxy-4-chlorophenethylamine with 2-pyrrolidinone in the presence of formic acid and a base such as sodium hydroxide. The reaction is typically carried out at room temperature and the resulting product is a white solid.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-2-pyrrolidin-2-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.2ClH/c13-11-5-2-1-4-9(11)10(8-14)12-6-3-7-15-12;;/h1-2,4-5,10,12,15H,3,6-8,14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXMEYSJUMTLHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(CN)C2=CC=CC=C2Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


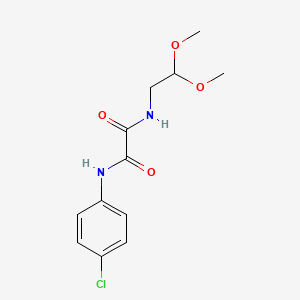


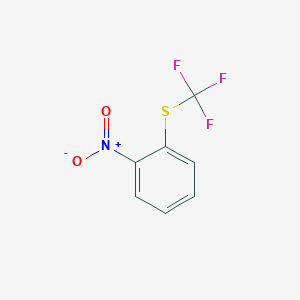
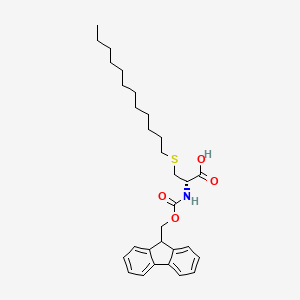

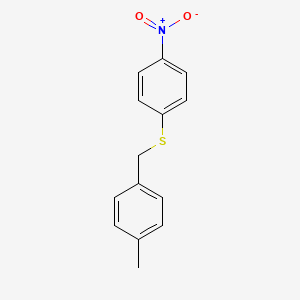

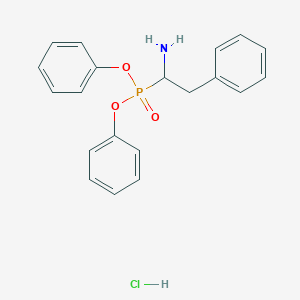

![1-({[(4-Methoxybenzyl)amino]carbonyl}oxy)pyrrolidine-2,5-dione, 90%](/img/structure/B6350947.png)

![t-Butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate](/img/structure/B6350977.png)